N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Description
N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C19H15ClN2O4S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches
A study highlighted a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a classical rearrangement sequence, which is crucial for developing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This method is operationally simple and yields a new formula for these derivatives, indicating potential applications in synthesizing complex molecules including those with oxalamide functionalities.
Antimicrobial Applications
Research on thiophene derivatives, closely related to part of the compound's structure, demonstrated antimicrobial activity. A study synthesizing 5-(alkylidene)thiophen-2(5H)-ones showed significant capacity to reduce biofilm formation by marine bacteria, suggesting a potential for antimicrobial applications (Benneche et al., 2011).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis of copolymers incorporating N-(5-chloro-2-methoxyphenyl)itaconimide monomers was described, showcasing the utility of such structures in developing new materials with specific properties (Chauhan & Choudhary, 2010).
Reactivity and Chemical Interactions
The reactivity of alpha-chloro aldimines, which can be considered structurally or functionally similar to parts of the compound, was studied to understand their chemical interactions, providing insights into the synthetic versatility and potential chemical transformations of chloro- and methoxy-phenyl components (Kimpe et al., 1976).
Chemotherapy and Drug Synthesis
Related structures have been explored for their anti-tumor activities, indicating the potential of thiophene-containing compounds in developing novel chemotherapy agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activity against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Environmental Chemistry
In environmental chemistry, the photoassisted Fenton reaction was used for the complete oxidation of pollutants, showing the relevance of methoxyphenyl structures in environmental remediation processes (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-15-4-2-12(20)8-14(15)22-19(25)18(24)21-9-13-3-5-16(28-13)17(23)11-6-7-27-10-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVAWEOUJSLYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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